molecular formula C8H12N2O2 B15324213 2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol

2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol

Cat. No.: B15324213
M. Wt: 168.19 g/mol
InChI Key: STCAXBMTRNGOMZ-UHFFFAOYSA-N
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Description

2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C8H10N2O2. It is a derivative of pyridine, featuring an amino group and a methoxy group on the pyridine ring, as well as a hydroxyl group on the ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of 5-bromo-2-methoxypyridine with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base.

  • Reductive Amination: This involves the reaction of 5-methoxypyridine-3-carbaldehyde with an amine and a reducing agent to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: Common reagents include alkyl halides and amines.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological context and the nature of the interaction.

Comparison with Similar Compounds

  • 2-Amino-5-methoxypyridine: This compound lacks the hydroxyl group present in 2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol.

  • 2-(5-Methoxypyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound features a boronic acid group instead of the hydroxyl group.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-amino-2-(5-methoxypyridin-3-yl)ethanol

InChI

InChI=1S/C8H12N2O2/c1-12-7-2-6(3-10-4-7)8(9)5-11/h2-4,8,11H,5,9H2,1H3

InChI Key

STCAXBMTRNGOMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C(CO)N

Origin of Product

United States

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